molecular formula C7H6BrClO2S B1522062 3-Bromo-2-methylbenzene-1-sulfonyl chloride CAS No. 886501-61-7

3-Bromo-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1522062
CAS No.: 886501-61-7
M. Wt: 269.54 g/mol
InChI Key: LJQINJOCKBNGAJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO2S. It is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-bromo-2-methylbenzene. This reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions to ensure the formation of the desired sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions, often conducted in specialized reactors designed to handle corrosive reagents and maintain precise temperature and pressure conditions. The process may also include purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Amides, esters, and thioethers.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:
3-Bromo-2-methylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized to create sulfonamides and other derivatives through nucleophilic substitution reactions. The electrophilic nature of the sulfonyl chloride group allows it to react with nucleophiles, leading to the formation of sulfonamide compounds that are crucial in pharmaceutical development.

Reactivity and Transformations:
The compound can undergo reactions with different nucleophiles, such as amines and alcohols, resulting in diverse products. For example:

3 Br 2 MeC6H3SO2Cl+ArH3 Br 2 MeC6H3SO2Ar+HCl\text{3 Br 2 MeC}_6\text{H}_3\text{SO}_2\text{Cl}+\text{ArH}\rightarrow \text{3 Br 2 MeC}_6\text{H}_3\text{SO}_2\text{Ar}+\text{HCl}

This reactivity makes it a valuable building block for creating complex molecular architectures.

Medicinal Chemistry

Therapeutic Applications:
Research indicates that derivatives of this compound exhibit potential therapeutic activities, particularly in cancer treatment. For instance, studies have shown that arylsulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. The compound's ability to modify biomolecules through sulfonylation can enhance the biological activity of therapeutic agents.

Case Study Insights:
A study on related arylsulfonamides indicated that certain substitutions significantly affect antiproliferative activity against cancer cell lines. The presence of electron-withdrawing groups like bromine enhances potency, demonstrating the importance of structural modifications in drug design .

Material Science

Industrial Applications:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the manufacture of polymers, resins, and coatings due to its reactive sulfonyl chloride group.

Polymer Synthesis:
The compound can be used to synthesize polymeric materials with tailored properties by incorporating it into polymer chains or as a cross-linking agent. This versatility is particularly valuable in developing materials with specific mechanical or thermal properties.

Comparison with Similar Compounds

  • 4-Bromobenzenesulfonyl chloride

  • 2-Methylbenzenesulfonyl chloride

  • 3-Chlorobenzenesulfonyl chloride

  • 4-Methylbenzenesulfonyl chloride

Biological Activity

3-Bromo-2-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is an aromatic compound with the chemical formula C₇H₆BrClO₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive analysis of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Weight : 227.55 g/mol
  • Appearance : Solid powder
  • Functional Groups : Bromine atom, sulfonyl chloride

Biological Activity Overview

The biological activity of this compound is primarily linked to its reactivity as a sulfonyl chloride, which can form covalent bonds with nucleophiles in biological systems. This property may facilitate the development of pharmacologically active compounds.

Anticancer Activity

Research indicates that arylsulfonamide derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring influence the potency against cancer cell lines:

CompoundIC₅₀ (nM)Target
This compoundTBDTBD
TASIN analogs25Colon cancer cell lines
Other arylsulfonamides3.2 - 9.1Various cancer types

In particular, a series of TASIN analogs were evaluated for their antiproliferative activity against colon cancer cells, demonstrating that structural modifications significantly impact their effectiveness .

Case Studies

  • Colon Cancer Cell Line Study :
    • A collection of TASIN analogs was synthesized and tested against various colon cancer cell lines.
    • Results indicated that certain substitutions on the phenyl ring enhanced activity significantly compared to unsubstituted variants.
  • Antimicrobial Efficacy :
    • A related study evaluated the activity of arylsulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA).
    • Compounds with electron-withdrawing groups showed enhanced potency, suggesting that similar modifications could be explored for this compound.

Properties

IUPAC Name

3-bromo-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQINJOCKBNGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660037
Record name 3-Bromo-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-61-7
Record name 3-Bromo-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylbenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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